molecular formula C8H18ClNO2S B2620517 (4-Methanesulfonylcyclohexyl)methanamine hydrochloride CAS No. 2126162-56-7

(4-Methanesulfonylcyclohexyl)methanamine hydrochloride

Cat. No.: B2620517
CAS No.: 2126162-56-7
M. Wt: 227.75
InChI Key: DHFFHUUQKKJAPJ-UHFFFAOYSA-N
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Description

(4-Methanesulfonylcyclohexyl)methanamine hydrochloride is a cyclohexane-based amine derivative featuring a methanesulfonyl (SO₂CH₃) substituent at the 4-position of the cyclohexyl ring, with a methanamine group (-CH₂NH₂) attached to the same carbon. The methanesulfonyl group’s electron-withdrawing nature may influence electronic properties, solubility, and binding interactions compared to other substituents.

Properties

IUPAC Name

(4-methylsulfonylcyclohexyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S.ClH/c1-12(10,11)8-4-2-7(6-9)3-5-8;/h7-8H,2-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFFHUUQKKJAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCC(CC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126162-56-7
Record name (4-methanesulfonylcyclohexyl)methanamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methanesulfonylcyclohexyl)methanamine hydrochloride typically involves the reaction of cyclohexylmethanamine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of an acid catalyst, such as toluenesulfonic acid, and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Methanesulfonylcyclohexyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

(4-Methanesulfonylcyclohexyl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methanesulfonylcyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Structural Features Molecular Weight (g/mol) Solubility Key Applications/Findings References
(4-Methanesulfonylcyclohexyl)methanamine HCl Cyclohexyl with 4-SO₂CH₃, -CH₂NH₂·HCl ~240 (estimated) Unknown (likely polar solvents) Hypothesized CNS activity N/A
[4-(Methanesulfinylmethyl)phenyl]methanamine HCl Phenyl with -CH₂S(O)CH₃, -CH₂NH₂·HCl 219.73 Not reported Research chemical
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl Thiazole ring with 4-Cl-C₆H₄, -CH₂NH₂·HCl 261.17 Not reported Building block for drug synthesis
(4-Methoxyphenyl)(phenyl)methanamine HCl Biphenyl with 4-OCH₃, -CH(NH₂)·HCl 249.74 Chloroform, methanol, DMSO (slight) Research chemical
Benzo[b]thiophen-2-yl methanamine HCl Benzothiophene ring, -CH₂NH₂·HCl Not reported Methanol-d4 (NMR solvent) Structural studies via NMR

Key Comparisons:

Substituent Effects: Electron-Withdrawing vs. This could enhance hydrogen-bonding capacity in biological targets. Cyclohexyl vs.

Physicochemical Properties :

  • Solubility : The target compound’s sulfonyl group and cyclohexyl backbone may favor solubility in polar aprotic solvents (e.g., DMSO), similar to (4-Methoxyphenyl)(phenyl)methanamine HCl . Thiazole- or thiophene-based analogs may exhibit lower solubility due to aromaticity .
  • Molecular Weight : The cyclohexyl-based target (~240 g/mol) is heavier than phenyl derivatives (e.g., 219.73 g/mol in ), which may influence pharmacokinetics.

The sulfonyl group may modulate binding affinity compared to fluorophenyl or thiophene substituents . Structural Analysis: NMR data from analogs (e.g., benzo[b]thiophen-2-yl methanamine HCl) highlights distinct chemical shifts for amine protons (δ 8.0–8.5 ppm in methanol-d4), which could guide characterization of the target compound .

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